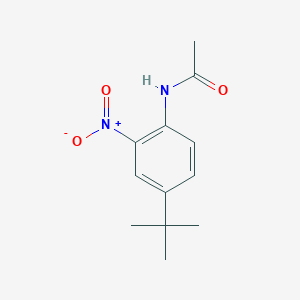

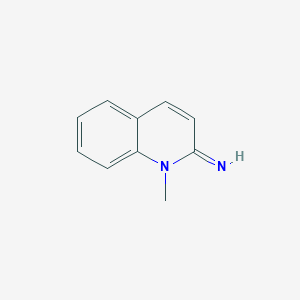

2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

概要

説明

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with furfuryl alcohol . Furan-2-ylmethanethiol, for example, is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolized to the thiol by heating with sodium hydroxide .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . For example, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(1,3-benzothiazol-6-yl)furan-2-carboxamide which was converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .Physical And Chemical Properties Analysis

Furan derivatives generally possess a strong odor and a bitter taste . They are typically colorless liquids when pure, but can become yellow colored upon prolonged standing . They are usually miscible with but unstable in water, and soluble in common organic solvents .科学的研究の応用

Synthesis of Novel Compounds : Furan derivatives, including 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, are used in synthesizing pyrrole heterocyclic systems, which have applications in medicinal chemistry and material science (İ. Koca et al., 2014).

Copolymerization and Material Properties : These compounds can be used in the synthesis and copolymerization of fully bio-based benzoxazines, contributing to the development of materials with improved thermal properties and cross-linking density (CaiFei Wang et al., 2012).

Heterocyclic Synthesis : They are instrumental in the synthesis of various heterocycles, like quinolines, benzazepines, indanones, and furan derivatives, highlighting their versatility in organic synthesis (Azza A. Kamel & W. M. Abdou, 2007).

Synthesis of Functionalized Benzoxazines : Research shows the efficacy of these compounds in creating functionalized benzoxazines, which are crucial in the production of polymers and optoelectronic materials (W. Wattanathana et al., 2021).

Pharmacological Applications : These derivatives are explored for their potential in pharmacology, such as in synthesizing novel antidepressant and antianxiety compounds (J. Kumar et al., 2017).

Spectral Luminescent and Scintillation Properties : They are used in the synthesis of organic luminophores, indicating applications in light-emitting devices and sensors (L. Patsenker & A. Lokshin, 1999).

One-Pot Synthesis Techniques : They are key in developing one-pot synthesis methods for 2-substituted 4H-3,1-benzoxazin-4-one derivatives, showcasing their role in streamlining synthetic processes (M. Shariat et al., 2013).

Antioxidant and Antimicrobial Study : These compounds have been investigated for their antioxidant and antimicrobial properties, suggesting their utility in developing new therapeutic agents (Anantacharya Rajpurohit et al., 2017).

Antihypertensive Activity : Some derivatives have been evaluated for their potential as antihypertensive agents, contributing to the search for new cardiovascular drugs (R. Clark et al., 1983).

High-Performance Materials : Furan-containing benzoxazine monomers are used to create materials with high thermal stability, low flammability, and favorable dielectric properties, relevant in electronics and high-tech industries (Ying‐Ling Liu & Ching-I Chou, 2005).

Bioactivity and Ecological Role : These compounds and their derivatives have notable bioactive properties, including phytotoxic, antifungal, antimicrobial, and antifeedant effects, underscoring their ecological significance and potential in agrochemical development (F. A. Macias et al., 2009).

Biobased Resin with Dielectric Properties : A bio-based benzoxazine resin synthesized from these compounds demonstrates outstanding thermal and superhigh-frequency dielectric properties, indicating applications in advanced communication technologies (Zijia Feng et al., 2020).

作用機序

Safety and Hazards

Furan derivatives can pose various safety and health hazards. For example, furan-2-ylmethanethiol has been identified as a skin irritant and may cause respiratory irritation . It’s always important to refer to the specific safety data sheet (SDS) for each compound for detailed safety and hazard information .

将来の方向性

特性

IUPAC Name |

2-(furan-2-yl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-12-8-4-1-2-5-9(8)13-11(16-12)10-6-3-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKJKGJWLSRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304427 | |

| Record name | 2-(furan-2-yl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20492-07-3 | |

| Record name | NSC165764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(furan-2-yl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-FURYL)-3,1-BENZOXAZIN-4(4H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)